molecular formula C10H6BrN3O3 B597701 2-(4-broMophenoxy)-5-nitropyriMidine CAS No. 1308490-11-0

2-(4-broMophenoxy)-5-nitropyriMidine

Cat. No.: B597701
CAS No.: 1308490-11-0
M. Wt: 296.08
InChI Key: UHMAHOZCAURGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-5-nitropyrimidine is an organic compound that features a bromophenoxy group attached to a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-5-nitropyrimidine typically involves the reaction of 4-bromophenol with 5-nitropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-5-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromophenoxy)-5-nitropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)-5-nitropyrimidine is unique due to the presence of both a bromophenoxy group and a nitropyrimidine core, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

1308490-11-0

Molecular Formula

C10H6BrN3O3

Molecular Weight

296.08

IUPAC Name

2-(4-bromophenoxy)-5-nitropyrimidine

InChI

InChI=1S/C10H6BrN3O3/c11-7-1-3-9(4-2-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H

InChI Key

UHMAHOZCAURGMW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-])Br

Synonyms

2-(4-broMophenoxy)-5-nitropyriMidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.